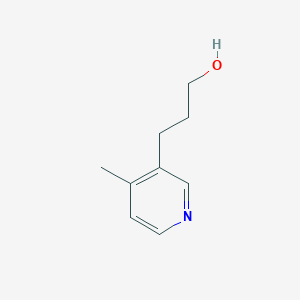

3-(4-Methylpyridin-3-yl)propan-1-ol

Description

Structural Features and Chemical Classifications

The molecular architecture of 3-(4-Methylpyridin-3-yl)propan-1-ol is defined by two primary components: a pyridine (B92270) heterocycle and a propanol (B110389) alcohol functionality.

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov Pyridine and its derivatives are fundamental building blocks in numerous fields, including pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring influences the electronic distribution within the aromatic system, making it electron-deficient compared to benzene. This electronic nature affects its reactivity, particularly rendering the ring susceptible to nucleophilic substitution, often at the 2- and 4-positions. The presence of a methyl group at the 4-position of the pyridine ring in this compound can further influence its electronic properties and steric interactions.

Attached to the 3-position of the pyridine ring is a propan-1-ol side chain. This primary alcohol functional group (-CH2OH) is a key site for chemical reactions. Alcohols can undergo a wide array of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. The hydroxyl group can also participate in hydrogen bonding, which influences the compound's physical properties such as boiling point and solubility. The reactivity of this alcohol is influenced by the adjacent pyridine ring. nih.gov

The substitution pattern on the pyridine ring is crucial to the compound's properties. In this compound, the propanol chain is at the 3-position. Its isomers, where the side chain is at the 2- or 4-position of the pyridine ring, would exhibit different chemical and physical properties due to the varying electronic environments at these positions.

For instance, a comparison with related pyridyl propanols reveals these structural subtleties:

3-(Pyridin-2-yl)propan-1-ol: The proximity of the propanol side chain to the nitrogen atom at the 2-position can lead to intramolecular hydrogen bonding and different reactivity compared to the 3-substituted isomer.

3-(Pyridin-3-yl)propan-1-ol: This isomer lacks the methyl group at the 4-position, which would alter its lipophilicity and steric hindrance. nih.govoakwoodchemical.com

The position of the hydroxyl group on the propyl chain also gives rise to isomers. For example, 1-(4-Methylpyridin-3-yl)propan-1-ol and 1-(4-Methylpyridin-3-yl)propan-2-ol are positional isomers where the hydroxyl group is on the first and second carbon of the propyl chain, respectively. google.com These differences in structure would lead to distinct spectroscopic signatures and reactivity patterns.

Research Significance in Contemporary Organic Chemistry

While specific research on this compound is not extensively documented, its structural motifs suggest significant potential in organic chemistry.

Pyridine-containing molecules are highly valued as building blocks in the synthesis of complex organic molecules. They are integral to many FDA-approved drugs and are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with biological targets. The dual functionality of this compound—the nucleophilic nitrogen of the pyridine and the reactive hydroxyl group—makes it a versatile synthon. It can be envisioned as a precursor for the synthesis of more complex heterocyclic systems through reactions that modify the propanol side chain or the pyridine ring. For example, the propanol side chain could be functionalized to introduce other groups, leading to a library of derivatives for screening in drug discovery programs.

The propanol moiety allows for a range of reactions typical of primary alcohols. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which are themselves valuable intermediates for further synthetic transformations, such as the formation of amides or esters. The study of the reactivity of this alcohol, particularly in the context of the neighboring substituted pyridine ring, can provide insights into the electronic and steric effects governing these transformations. The synthesis of related compounds, such as 3-(methylthio)-1-propanol, has been explored for applications in the flavor and fragrance industry, highlighting the industrial relevance of functionalized propanols. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpyridin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSXRNLILMQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(4-Methylpyridin-3-yl)propan-1-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comresearchgate.net

Two primary disconnection strategies for this compound are considered:

Disconnection of the C3-Cβ bond: This is a common strategy that severs the bond between the pyridine (B92270) ring and the propyl side chain. This approach leads to a 4-methyl-3-pyridyl synthon and a 3-hydroxypropyl synthon. This is often the most direct route as it utilizes a readily available or easily synthesized substituted pyridine.

Disconnection within the pyridine ring: This strategy involves breaking the bonds of the heterocyclic ring itself. While more complex, it can be a viable approach, for instance, through a Hantzsch-type pyridine synthesis where the side chain is incorporated into one of the starting materials. youtube.com

For the purpose of this analysis, the C3-Cβ bond disconnection is the more strategically sound and commonly employed approach.

Following the C3-Cβ disconnection, the key synthons and their corresponding synthetic equivalents are identified:

| Synthon | Charge | Synthetic Equivalent |

| 4-Methyl-3-pyridyl Cation | + | 3-Halo-4-methylpyridine (e.g., 3-Bromo-4-methylpyridine) |

| 4-Methyl-3-pyridyl Anion | - | 3-Lithiated-4-methylpyridine or a corresponding Grignard reagent. |

| 3-Hydroxypropyl Anion | - | 3-Halopropan-1-ol or a protected version thereof. |

| 3-Oxopropyl Anion | - | Prop-2-en-1-ol (via umpolung reactivity) or a protected propanal derivative. |

The choice of synthetic equivalents will dictate the type of bond-forming reaction used in the forward synthesis. For instance, a reaction between an electrophilic 3-halo-4-methylpyridine and a nucleophilic organometallic reagent derived from a protected propanol (B110389) derivative is a plausible route.

Functional group interconversion (FGI) is a crucial tool in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or simplify the synthesis. youtube.com In the retrosynthesis of our target molecule, several FGI steps can be envisioned:

Alcohol to Carbonyl: The primary alcohol in the target molecule can be retrosynthetically converted to an aldehyde or a carboxylic acid. This opens up a wider range of synthetic possibilities, such as Wittig reactions, aldol (B89426) condensations, or reductions. For example, disconnecting from the corresponding aldehyde, 3-(4-methylpyridin-3-yl)propanal, simplifies the final step to a straightforward reduction.

Alkyne to Alkane: A C-C triple bond can be a precursor to the saturated propyl chain. A Sonogashira coupling between a 3-halopyridine and a terminal alkyne bearing a protected alcohol, followed by hydrogenation, is a powerful strategy. nih.govorganic-chemistry.org

Alkene to Alkane: Similarly, a Heck coupling could introduce a propenyl side chain, which can then be reduced to the propyl group. beilstein-journals.org

A plausible retrosynthetic pathway employing FGI would be:

Target Molecule: this compound

FGI (Oxidation): 3-(4-Methylpyridin-3-yl)propanal

Disconnection (Cα-Cβ): 3-Halo-4-methylpyridine + Acrolein diethyl acetal (B89532) (as a synthetic equivalent for the 3-carbon aldehyde)

Starting Material: 4-Methylpyridine (B42270)

This pathway highlights how FGI can lead to more practical and readily available starting materials.

Direct Synthetic Routes

Based on the retrosynthetic analysis, several direct synthetic routes can be devised. A key strategy involves the formation of a carbon-carbon bond at the 3-position of the pyridine ring, followed by functional group manipulations.

A common and reliable method for the synthesis of alcohols is the reduction of carbonyl compounds. uni.lunih.gov This can be applied as the final step in the synthesis of this compound.

The reduction of a pyridyl-containing aldehyde, such as 3-(4-methylpyridin-3-yl)propanal, offers a direct route to the target primary alcohol. Similarly, the reduction of the corresponding ketone, 1-(4-methylpyridin-3-yl)propan-1-one, would yield the secondary alcohol isomer.

The synthesis of the precursor aldehyde could be achieved through a cross-coupling reaction, for example, a Sonogashira coupling of 3-bromo-4-methylpyridine (B15001) with propargyl alcohol, followed by partial reduction of the alkyne and oxidation of the alcohol to the aldehyde, and finally reduction to the target alcohol. A more direct approach could involve a Heck reaction between 3-bromo-4-methylpyridine and allyl alcohol, followed by hydroboration-oxidation to yield the desired primary alcohol.

A variety of reducing agents can be employed for the reduction of the aldehyde to the primary alcohol. The choice of reagent depends on factors such as selectivity, cost, and reaction conditions.

Table of Reducing Agents for Pyridyl-Aldehyde Reduction

| Reducing Agent | Solvent | Typical Conditions | Plausible Yield (%) |

| Sodium Borohydride (B1222165) (NaBH4) | Methanol (B129727) or Ethanol (B145695) | 0 °C to room temperature | 85-95 |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | 90-98 |

| Hydrogen (H2) with Catalyst | Ethanol or Methanol | Room temperature, 1-4 atm H2 | 80-95 |

Note: The yields are inferred from reductions of similar aromatic aldehydes and may vary for the specific substrate. googleapis.comrsc.org

The chemoselective reduction of the aldehyde in the presence of the pyridine ring is generally achievable with these reagents under appropriate conditions. For instance, sodium borohydride is a mild reducing agent that typically does not reduce the pyridine ring. rsc.org Lithium aluminum hydride is a more powerful reducing agent but can also be used selectively under controlled conditions. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also be effective, although care must be taken to avoid over-reduction of the pyridine ring, which can sometimes occur under more forcing conditions. nih.gov

Carbonyl Compound Reductions

Role of Hydride Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Hydride-based reducing agents are fundamental tools in organic synthesis for the conversion of carbonyl compounds to alcohols.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, LiAlH₄ reacts vigorously with protic solvents and must be handled with care under an inert atmosphere. The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon of the ester or carboxylic acid. For esters, this is followed by the elimination of an alkoxide and a second hydride attack on the resulting aldehyde intermediate. For carboxylic acids, an initial acid-base reaction occurs, followed by reduction. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and afford the final alcohol.

Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a milder reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions. However, its reactivity can be enhanced by using it in large excess, at elevated temperatures, or in the presence of certain additives or co-solvents like methanol. For the reduction of an ester like methyl 3-(4-methylpyridin-3-yl)propanoate, NaBH₄ in a solvent such as methanol or ethanol could be employed, often requiring reflux conditions to proceed at a reasonable rate.

A hypothetical reaction scheme for the reduction of a suitable precursor is presented below:

Table 1: Hypothetical Reaction Parameters for Hydride Reduction

| Precursor | Reducing Agent | Solvent | Temperature | Hypothetical Yield |

| Methyl 3-(4-methylpyridin-3-yl)propanoate | LiAlH₄ | Tetrahydrofuran | Room Temperature | High |

| Ethyl 3-(4-methylpyridin-3-yl)propanoate | NaBH₄ | Methanol | Reflux | Moderate to High |

Organometallic Reagent Additions

The formation of the carbon-carbon bond between the pyridine ring and the propanol side chain can be achieved through the reaction of an organometallic derivative of 4-methylpyridine with a suitable three-carbon electrophile.

Grignard Reagent Approaches

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are powerful nucleophiles. chemscene.com A potential route to this compound involves the preparation of a 4-methyl-3-pyridylmagnesium halide. This can be challenging due to the reactivity of the pyridine ring itself. However, using a dihalo-precursor like 3-bromo-4-methylpyridine, the Grignard reagent could be formed and subsequently reacted with a suitable electrophile.

A plausible electrophile for introducing the three-carbon chain with a terminal hydroxyl group is ethylene (B1197577) oxide. The reaction of a Grignard reagent with ethylene oxide is a classic method for extending a carbon chain by two carbons and introducing a primary alcohol. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to ring-opening. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.

Organolithium Reagent Applications

Organolithium reagents are even more reactive nucleophiles and bases than their Grignard counterparts. adichemistry.com They can be prepared through metal-halogen exchange or by direct deprotonation of an acidic proton. For this synthesis, an organolithium reagent could be generated from a halogenated precursor like 3-bromo- (B131339) or 3-iodo-4-methylpyridine (B110743) by reaction with an alkyllithium reagent such as n-butyllithium at low temperatures. Alternatively, direct lithiation at the 3-position of 4-methylpyridine might be possible, although regioselectivity could be an issue.

Once the 4-methyl-3-pyridyllithium is formed, it can react with ethylene oxide in a manner analogous to the Grignard reagent to afford the desired propanol after an aqueous workup. The higher reactivity of organolithium reagents often leads to faster reactions and potentially higher yields, but also requires stricter control of reaction conditions, particularly temperature.

Table 2: Hypothetical Parameters for Organometallic Additions

| Organometallic Reagent | Electrophile | Solvent | Temperature | Hypothetical Yield |

| 4-Methyl-3-pyridylmagnesium bromide | Ethylene Oxide | Tetrahydrofuran | 0 °C to RT | Moderate |

| 4-Methyl-3-pyridyllithium | Ethylene Oxide | Tetrahydrofuran | -78 °C to RT | Moderate to High |

Condensation Reactions

Condensation reactions provide another avenue for constructing the carbon skeleton of the target molecule.

Mannich-type Reactions Involving Methylpyridines and Aldehydes (e.g., Paraformaldehyde)

The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgchemistrysteps.com A variation of this could potentially be used where the methyl group of 4-methylpyridine acts as the active hydrogen component. However, the acidity of the methyl protons on 4-picoline is generally not sufficient for it to act as the nucleophile in a classic Mannich reaction under standard conditions.

A more plausible, though complex, multi-step strategy could involve a Mannich-type reaction to introduce a functionalized side chain that can then be elaborated into the propanol group. For instance, a reaction involving 4-methylpyridine, formaldehyde, and a suitable C2-synthon with an activating group could be envisioned, but this would represent a non-traditional application of the Mannich reaction.

Base-Catalyzed Condensations

Base-catalyzed condensation reactions, such as aldol-type reactions, are fundamental in C-C bond formation. To apply this to the synthesis of this compound, one could envision the deprotonation of the methyl group of 4-methylpyridine using a strong base like lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This anion could then react with a suitable two-carbon electrophile, such as acetaldehyde. This would lead to the formation of 1-(4-methylpyridin-3-yl)ethanol. Subsequent steps would be required to extend the chain by one carbon and reduce the functionality to a primary alcohol, making this a multi-step and less direct approach.

Due to the lack of specific literature precedents for the direct synthesis of this compound via these condensation methods, providing a detailed and reliable data table is not feasible. The hypothetical nature of these routes makes predicting reaction conditions and yields speculative.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, are instrumental in the functionalization of pyridine rings.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is highly effective for creating biaryl compounds and for attaching alkyl or aryl side chains to heterocyclic rings like pyridine. libretexts.orgmdpi.com The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species (assisted by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction's utility is demonstrated in the synthesis of various substituted pyridines and related heterocyclic structures. mdpi.com For instance, the synthesis of thienylpyridazine derivatives has been achieved by coupling 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Though the yields in this specific case were modest (14-28%), the method highlights the broad applicability of Suzuki coupling for functionalizing diazines. mdpi.com The choice of catalyst, ligands, base, and solvent system is crucial and can significantly impact the reaction's efficiency and selectivity. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling for Heterocycle Synthesis

| Halide Component | Boronic Acid/Ester | Catalyst | Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Phenylboronic acid | Pd(0) Complex | Various inorganic bases (e.g., Na₂CO₃, Cs₂CO₃) | Biaryl | General | libretexts.orgyoutube.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazine | 14-28% | mdpi.com |

| Aryl Halide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate (B1210297) | Aryl Boronate Ester | High | youtube.com |

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed strategies are employed for synthesizing pyridine derivatives. A prominent approach is the direct C–H activation/functionalization, which avoids the need to pre-functionalize the pyridine ring with a halide or boronic acid. nih.govrsc.org

Palladium(II) catalysts can facilitate the coupling of pyridine N-oxides with partners like nonactivated alkyl bromides. acs.org This C–H activation/C–C cross-coupling provides a practical route to alkylated pyridine derivatives. acs.org Another innovative method involves the cationic palladium(II)-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes. This process proceeds via a C–H alkenylation followed by an aza-6π-electrocyclization to form multisubstituted pyridines with excellent regioselectivity. nih.govacs.org

These methods showcase the versatility of palladium catalysis in forging new C-C bonds on the pyridine scaffold under various conditions.

Table 2: Overview of Palladium-Catalyzed Coupling Strategies for Pyridines

| Strategy | Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|---|

| C–H Activation/Cross-Coupling | Pyridine N-Oxides | Alkyl Bromides | Pd(OAc)₂ | Direct alkylation of pyridine C-H bonds. | acs.org |

| C–H Alkenylation/Electrocyclization | α,β-Unsaturated Oxime Ethers | Alkenes | Pd(OAc)₂ / Pyridine Ligand | Forms multisubstituted pyridines from acyclic precursors. | nih.govacs.org |

| C–H Arylation | 2-Phenylpyridine | Potassium Aryltrifluoroborates | Pd(OAc)₂ / Cu(OAc)₂ | Chelation-assisted ortho-arylation. | rsc.org |

| C–H Cyanation | 2-Phenylpyridine | K₃[Fe(CN)]₆ | Pd(OAc)₂ / CuBr₂ | Direct introduction of a nitrile group. | rsc.org |

Precursor Synthesis and Transformations

3-Amino-4-methylpyridine (B17607) is a key intermediate for many pharmaceutical compounds. google.comchemicalbook.com Several synthetic routes to this precursor have been developed. One common method involves the amination of 3-halo-4-methylpyridine (where halo is chloro or bromo) using ammonia (B1221849), often catalyzed by a copper salt like copper sulfate, at elevated temperatures and pressures. google.com Yields for this transformation can be quite high, reaching up to 95%. google.com

An alternative, innovative approach starts from 4-methylpyridine-3-boronic acid. google.compatsnap.com In a single step, this boronic acid can be converted to 3-amino-4-methylpyridine using an inorganic ammonia source (such as ammonia, ammonium (B1175870) sulfate, or ammonium chloride) in the presence of a metal oxide catalyst like copper oxide or silver oxide. google.compatsnap.com This method is advantageous due to its simple procedure, mild reaction conditions, and high yields. patsnap.com

Once synthesized, the amino group of 3-amino-4-methylpyridine can be further modified. N-acetylation, for example, is a common transformation used to protect the amine or to build more complex structures. nih.gov This can be achieved using acetylating agents, and the resulting N-(4-methylpyridin-3-yl)-acetamide can serve as a precursor for further reactions. googleapis.com

Table 3: Selected Synthetic Methods for 3-Amino-4-methylpyridine

| Starting Material | Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-methylpyridine | Ammonia, Methanol | Copper Sulfate | 95% | google.com |

| 3-Chloro-4-methylpyridine | Ammonia, Methanol | Copper Sulfate | 73% | google.com |

| 4-Methylpyridine-3-boronic acid | Ammonia, Methanol | Copper(I) Oxide | 95% | patsnap.com |

| 4-Methylpyridine-3-boronic acid | Ammonium Sulfate, Acetonitrile (B52724), Water | Copper(II) Oxide | 85% | patsnap.com |

The synthesis of pyridine derivatives often involves the condensation of carbonyl compounds. numberanalytics.com For instance, the classic Hantzsch pyridine synthesis utilizes two equivalents of a β-ketoester and an aldehyde with ammonia to construct the pyridine ring. The preparation of these carbonyl precursors is therefore fundamental.

Carbonyl compounds such as propanal and propanone are staple reagents in organic chemistry. byjus.com More complex carbonyl precursors, like esters, can be prepared from carboxylic acids and alcohols under acidic catalysis. byjus.com In the context of synthesizing the target molecule, a key precursor could be a carbonyl compound that already contains the pyridine ring, which is then modified to create the propanol side chain. For example, a 3-formyl-4-methylpyridine could undergo a Wittig reaction or Grignard addition followed by oxidation/reduction steps. Alternatively, a precursor like ethyl 4-aryl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized from the reaction of enamines of ethyl acetoacetate (B1235776) with 4-arylidene-2-phenyloxazol-5(4H)-ones, demonstrating a route to ester-containing pyridine precursors. nih.gov

Catalytic Approaches in Synthesis

A broad array of catalytic systems beyond palladium-based cross-couplings are available for the synthesis of pyridines. numberanalytics.comresearchgate.net These methods can involve homogeneous or heterogeneous catalysts and offer diverse pathways to the pyridine core. researchgate.netnih.gov

Transition metals such as copper, rhodium, and cobalt are frequently used. acsgcipr.org For example, rhodium-catalyzed hydroacylation and N-annulation of aldehydes, alkynes, and ammonium acetate provides a route to substituted pyridines. acsgcipr.org Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are particularly powerful for constructing the pyridine ring from simple, acyclic building blocks, a transformation that is thermally disfavored but accessible through catalysis. acsgcipr.org

In addition to transition metals, other catalytic systems are also effective. Zeolite catalysts (e.g., H-Beta, H-ZSM-5) can mediate the three-component condensation of reactants like ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov Furthermore, magnetic nanocatalysts have gained traction due to their high surface area and ease of recovery, proving effective in multicomponent reactions for pyridine synthesis. nih.gov These diverse catalytic strategies provide chemists with a rich toolbox for assembling a wide range of substituted pyridine derivatives. numberanalytics.com

Role of Specific Catalysts in Alcohol Formation

The final step in many synthetic routes to this compound is the reduction of a carbonyl or cyano group at the terminus of the three-carbon side chain. This transformation is heavily reliant on catalysis, with heterogeneous metal catalysts playing a pivotal role. The choice of catalyst influences reaction conditions, efficiency, and selectivity.

The formation of the alcohol often proceeds via the catalytic hydrogenation of a precursor such as a carboxylic acid, ester, or nitrile derivative attached to the pyridine ring. Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are commonly employed for such reductions. researchgate.net For instance, in the hydrogenation of nicotinic acid derivatives, supported metal catalysts are effective, with the specific metal influencing the stereochemical outcome when chiral auxiliaries are present. researchgate.net

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method uses a hydrogen donor, such as ammonium formate (B1220265), in the presence of a catalyst like palladium on carbon (Pd/C). mdpi.com This process involves the decomposition of the formate salt to produce hydrogen in situ, which then reduces the target functional group. mdpi.com This technique is noted for its operational simplicity and tolerance of various functional groups, including heterocycles like pyridine. mdpi.com

For the synthesis of related pyridyl compounds, such as methyl nicotinate (B505614) from nicotinic acid, solid acid catalysts like molybdenum on silica (B1680970) (MoO₃/SiO₂) have been used to replace traditional mineral acids like sulfuric acid, functioning as effective bifunctional catalysts for esterification. orientjchem.org The subsequent reduction of such an ester to the alcohol would then typically be achieved through catalytic hydrogenation.

| Catalyst | Precursor Functional Group | Reaction Type | Key Findings/Role | Reference |

|---|---|---|---|---|

| Palladium (Pd) on support | Carboxylic Acid / Nitrile | Diastereoselective Hydrogenation | Used for the hydrogenation of 2-methylnicotinic acid derivatives; diastereoselectivity is influenced by the catalyst nature. | researchgate.net |

| Rhodium (Rh) on support | Carboxylic Acid | Diastereoselective Hydrogenation | Effective in the hydrogenation of nicotinic acid derivatives, influencing the formation of cis isomers. | researchgate.net |

| Ruthenium (Ru) on support | Carboxylic Acid | Diastereoselective Hydrogenation | Alternative to Pd and Rh for the reduction of nicotinic acid derivatives. | researchgate.net |

| Palladium on Carbon (Pd/C) | Nitrile / Nitro group | Catalytic Transfer Hydrogenation | Used with ammonium formate as a hydrogen source for clean reduction; tolerates pyridine heterocycles. | mdpi.com |

| MoO₃/SiO₂ | Carboxylic Acid | Esterification | Acts as a solid bifunctional catalyst for the formation of methyl nicotinate from nicotinic acid, a potential precursor to the alcohol. | orientjchem.org |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes sustainability, and the production of pyridine derivatives is increasingly guided by green chemistry principles. nih.gov These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green strategies applicable to the synthesis of this compound and its precursors include:

Microwave-Assisted Synthesis : This technique can significantly shorten reaction times and improve yields compared to conventional heating. For the synthesis of various pyridine derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes and increase product yields. nih.govresearchgate.net

Use of Green Catalysts and Solvents : The development of recyclable and environmentally benign catalysts is a central goal. nih.gov This includes the use of solid-supported catalysts, like those mentioned previously, which can be easily separated from the reaction mixture and potentially reused. orientjchem.org Furthermore, employing greener solvents like ethanol or even solvent-free conditions, such as in mechanochemical synthesis, minimizes the environmental impact. mdpi.comresearchgate.net Mechanochemical ball milling, for example, has been successfully used for the catalytic transfer hydrogenation of aromatic nitro compounds, showcasing a solid-state method that avoids bulk solvents. mdpi.com

By integrating these approaches, the synthesis of pyridyl alcohols can become more economically viable and environmentally sustainable.

Considerations for Asymmetric Synthesis

The creation of a chiral center at the alcohol-bearing carbon of the propanol side chain is a significant objective, as stereoisomers of a molecule often exhibit different biological activities. Asymmetric synthesis aims to produce a single enantiomer selectively.

Chiral Catalyst Applications in Related Pyridyl Alcohols

The asymmetric reduction of a ketone precursor is a direct method for producing a chiral alcohol. This is often accomplished using chiral catalysts that can be either metal-based or biological.

Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric synthesis of chiral alcohols. rsc.org These enzymes can exhibit high enantioselectivity and operate under mild, environmentally friendly conditions. For the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a structurally related compound, immobilized Saccharomyces cerevisiae has been used to achieve the desired stereochemistry with high yield. researchgate.net A key advantage of biocatalytic systems is their high tolerance to certain cosolvents and the ability to regenerate cofactors in situ. rsc.org

Chiral Metal-Ligand Complexes : Asymmetric synthesis can be achieved using a metal center coordinated to a chiral ligand. For instance, zinc–ProPhenol catalyzed aldol reactions have been developed for the synthesis of β-hydroxy-α-amino esters, creating two adjacent stereocenters with high control. acs.org While this reaction builds a different functionality, the principle of using a chiral ligand (ProPhenol) to induce asymmetry in a metal-catalyzed (Zinc) carbon-carbon bond formation is broadly applicable.

Diastereoselective Hydrogenation : An alternative strategy involves attaching a chiral auxiliary to a precursor molecule. The inherent chirality of the auxiliary directs the hydrogenation of a nearby prochiral group, such as a double bond or ketone. In the hydrogenation of 2-methylnicotinic acid derivatives, the use of chiral auxiliaries like pantolactone has been shown to induce diastereoselectivity in the reduction of the pyridine ring. researchgate.net After the stereoselective reaction, the auxiliary is cleaved to yield the chiral product.

| Catalyst System | Type | Application Principle | Example/Related Application | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Biocatalyst | Asymmetric reduction of a prochiral ketone to a chiral alcohol. | Synthesis of various chiral alcohols with high enantiomeric excess. | rsc.org |

| Saccharomyces cerevisiae | Biocatalyst (Whole Cell) | Asymmetric reduction of a ketone to produce a specific enantiomer of an amino alcohol. | Synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. | researchgate.net |

| Zinc-ProPhenol Complex | Chiral Metal-Ligand Complex | Catalyzes asymmetric aldol reactions to form chiral β-hydroxy esters. | Diastereo- and enantioselective synthesis of syn β-hydroxy-α-amino esters. | acs.org |

| Pantolactone | Chiral Auxiliary | Covalently attached to a precursor to direct stereoselective hydrogenation. | Diastereoselective hydrogenation of 2-methylnicotinic acid derivatives. | researchgate.net |

Stereochemical Control in Propanol Chain Formation

Achieving stereocontrol in the formation of the propanol chain itself often involves building the chirality into the chain before the final alcohol is formed. Two prominent strategies include the use of chiral epoxides and the ring-opening of chiral cyclopropanols.

Chiral Epoxide Ring-Opening : A powerful method for installing a stereodefined hydroxyl group is through the use of an enantiomerically pure epoxide precursor. For example, in the synthesis of propranolol (B1214883) derivatives, an asymmetric epoxide is reacted with a nucleophile. nih.gov The nucleophilic attack opens the three-membered ring, resulting in a 1,2-amino alcohol with a defined stereochemistry at the carbon that was part of the epoxide ring. This strategy guarantees the transfer of chirality from the epoxide to the final propanol side chain.

Ring-Opening of Chiral Cyclopropanols : Another advanced strategy involves the synthesis of a chiral cyclopropanol (B106826) intermediate. rsc.org These strained three-membered rings can undergo stereoselective ring-opening reactions to form acyclic structures with controlled stereochemistry. rsc.orgacs.org For instance, metal-mediated ring-opening can proceed with retention of the stereocenter, providing a pathway to chiral α-alkyl ketones, which can then be reduced to the corresponding chiral alcohols. rsc.org This method allows for the creation of stereocenters in acyclic systems by leveraging the defined geometry of a cyclic precursor. rsc.orgacs.org

Chemical Reactions and Transformations

Reactions of the Primary Alcohol Functionality

The hydroxyl group of 3-(4-Methylpyridin-3-yl)propan-1-ol undergoes reactions typical of primary alcohols, providing pathways to a diverse set of derivatives.

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.

The partial oxidation of this compound to 3-(4-Methylpyridin-3-yl)propanal requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.comchemguide.co.uk A common and effective reagent for this transformation is Pyridinium (B92312) Chlorochromate (PCC). organicchemistrytutor.comlibretexts.org PCC is known for its ability to oxidize primary alcohols to aldehydes efficiently, typically in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). organicchemistrytutor.com The reaction is generally carried out at room temperature.

Another approach involves the use of a catalytic amount of a chromium(VI) species in the presence of a co-oxidant. researchgate.net

Table 1: Reagents for the Oxidation of this compound to Aldehyde

| Reagent | Solvent | Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature |

The complete oxidation of the primary alcohol in this compound to 3-(4-Methylpyridin-3-yl)propanoic acid necessitates the use of strong oxidizing agents. youtube.comchemguide.co.uk A frequently employed reagent for this purpose is potassium dichromate(VI) (K₂Cr₂O₇) in the presence of a strong acid, typically sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is usually performed at elevated temperatures, often under reflux, to ensure the complete conversion of the alcohol, and any intermediate aldehyde, to the carboxylic acid. chemguide.co.uk

Other strong oxidizing agents that can be utilized include potassium permanganate (B83412) (KMnO₄). youtube.com

Table 2: Reagents for the Oxidation of this compound to Carboxylic Acid

| Reagent | Solvent | Conditions |

| Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Water/Acetone | Reflux |

| Potassium Permanganate (KMnO₄) | Alkaline soln. | Heat |

Achieving selective oxidation of the primary alcohol in the presence of other sensitive functional groups within the molecule requires careful selection of reagents and reaction conditions. For the conversion to the aldehyde, reagents like PCC offer good selectivity. organicchemistrytutor.comlibretexts.org Other modern methods for selective oxidation of primary alcohols include Swern oxidation and Dess-Martin periodinane (DMP) oxidation, which operate under mild, non-acidic conditions.

For the selective formation of the carboxylic acid, catalytic methods employing a transition metal catalyst and a terminal oxidant, such as oxygen or hydrogen peroxide, can be employed. organic-chemistry.org These methods often offer a greener and more selective alternative to stoichiometric strong oxidants.

The hydroxyl group of this compound can be readily converted into an ester or an ether.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. When reacting with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is typically required in a process known as Fischer esterification. masterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

A more efficient method for esterification involves the use of acid chlorides or acid anhydrides. medcraveonline.com These reactions are generally faster and not reversible. The reaction with an acid chloride is often carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct. medcraveonline.com

Etherification can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Table 3: Reagents for Esterification and Etherification

| Reaction Type | Reagent 1 | Reagent 2 (Example) | Conditions |

| Esterification | Carboxylic Acid | H₂SO₄ (catalyst) | Heat, removal of water |

| Esterification | Acid Chloride | Pyridine | Room Temperature |

| Esterification | Acid Anhydride | Pyridine (catalyst) | Heat |

| Etherification | Sodium Hydride (NaH) | Alkyl Halide | Anhydrous solvent (e.g., THF) |

The primary alcohol group of this compound can be replaced by a halogen atom (Cl, Br, I) using various halogenating agents.

A common method for converting a primary alcohol to a chloroalkane is by reaction with thionyl chloride (SOCl₂). chemguide.co.uk This reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct. youtube.com The reaction with thionyl chloride proceeds with good yields and is advantageous as the other products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

For the synthesis of bromoalkanes, phosphorus tribromide (PBr₃) is a frequently used reagent. chemguide.co.uk Similarly, iodoalkanes can be prepared using a mixture of red phosphorus and iodine, which forms phosphorus triiodide (PI₃) in situ. chemguide.co.uk Alternatively, reactions with concentrated hydrohalic acids (HCl, HBr, HI) can also be employed, although these reactions may be slower and require more forcing conditions for primary alcohols. chemguide.co.uk

Table 4: Reagents for Halogenation

| Desired Halide | Reagent(s) | Conditions |

| Chloride | Thionyl Chloride (SOCl₂) | Pyridine (optional) |

| Bromide | Phosphorus Tribromide (PBr₃) | Heat under reflux |

| Iodide | Red Phosphorus and Iodine (P/I₂) | Heat under reflux |

Oxidation Reactions

Reactions of the Pyridine Moiety

The pyridine ring, an electron-deficient aromatic system, is the primary site for several key transformations, including reactions at the nitrogen atom and on the aromatic ring itself.

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to alkylation. Treatment with alkyl halides (R-X) can lead to the formation of N-alkylpyridinium salts, a reaction known as quaternization. mdpi.com This process is a fundamental transformation in organic synthesis, often employed to modify the electronic properties of the pyridine ring or to introduce specific functional groups. nih.gov The general procedure for such a reaction involves dissolving the pyridine derivative in a suitable solvent and treating it with an alkylating agent, which can be heated to accelerate the reaction. mdpi.com

Table 1: Examples of Nitrogen Alkylation and Quaternization Reactions

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-3-(3-hydroxypropyl)-4-methylpyridinium iodide |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-3-(3-hydroxypropyl)-4-methylpyridinium bromide |

The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution, although its electron-deficient nature makes it less reactive towards electrophiles compared to benzene.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring is generally sluggish and requires harsh reaction conditions. libretexts.orgmasterorganicchemistry.com The nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For this compound, the existing substituents (methyl and propyl groups) will also influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. youtube.comnih.gov This type of reaction is facilitated by the presence of a good leaving group, such as a halogen, on the ring. researchgate.netnih.govmdpi.com While the parent compound does not have a leaving group, derivatives could be synthesized to undergo such transformations. For instance, if a halogen were introduced at the 2- or 6-position, it could be displaced by various nucleophiles like amines, alkoxides, or thiolates.

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative, 3-(4-methylpiperidin-3-yl)propan-1-ol. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel, platinum, or palladium, often under pressure and at elevated temperatures. google.com This reduction significantly alters the chemical and physical properties of the molecule, converting the planar aromatic ring into a flexible, saturated heterocyclic system.

Table 2: Reduction of Pyridine to Piperidine

| Reactant | Catalyst | Product |

| This compound | Raney Nickel, H₂ | 3-(4-Methylpiperidin-3-yl)propan-1-ol |

| This compound | Platinum(IV) oxide, H₂ | 3-(4-Methylpiperidin-3-yl)propan-1-ol |

Reactions Involving the Propyl Linker

The three-carbon chain connecting the pyridine ring and the hydroxyl group also offers opportunities for chemical modification.

The primary alcohol of the propan-1-ol side chain is a key site for functionalization. It can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. For example, treatment with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding tosylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the terminus of the propyl chain.

The presence of the hydroxyl group on the propyl chain and the pyridine ring within the same molecule allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other functional groups, various fused heterocyclic systems could potentially be synthesized. For instance, activation of the terminal hydroxyl group followed by intramolecular attack by the pyridine nitrogen (if sterically feasible) or a suitably positioned carbon on the ring could lead to the formation of novel bicyclic structures.

Derivatization Strategies for Advanced Chemical Entities

The strategic derivatization of this compound is a key approach to generating novel molecules with enhanced biological activity or specific physicochemical characteristics. These strategies often focus on modifying the propanol (B110389) moiety to introduce new functionalities or to serve as a linker to more complex structures.

The synthesis of complex analogues from this compound is a testament to its utility as a versatile starting material. The hydroxyl group can be readily converted into an amino group, yielding 3-(4-methylpyridin-3-yl)propan-1-amine. This amine derivative serves as a crucial intermediate for the synthesis of more elaborate molecules. For instance, the amine can undergo acylation, alkylation, or be used in reductive amination reactions to introduce a variety of substituents.

One notable example of a complex analogue is the metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-05085727). nih.gov While the reported synthesis of this complex molecule does not explicitly start from this compound, the inclusion of the 3-(4-methylpyridin-3-yl) moiety underscores the importance of this pyridine scaffold in the design of neurologically active compounds. The synthesis of such pyrazolopyrazine derivatives often involves multi-step sequences where the pyridine fragment is introduced at a key stage. nih.gov

Furthermore, the propanol side chain can be modified through etherification. A commercially available analogue, 3-((3-methylpyridin-4-yl)oxy)propan-1-amine, demonstrates the feasibility of forming an ether linkage at the propanol's oxygen atom. This transformation significantly alters the electronic and steric properties of the original molecule, providing a pathway to a new class of derivatives.

The following table summarizes key analogues and their relationship to the parent compound:

| Parent Compound | Derivative | Type of Modification | Significance |

| This compound | 3-(4-Methylpyridin-3-yl)propan-1-amine | Conversion of alcohol to amine | Intermediate for further functionalization |

| This compound | 3-((3-Methylpyridin-4-yl)oxy)propan-1-amine | Etherification and amination | Demonstrates side-chain modification potential |

| This compound | 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine | Incorporation into a complex heterocyclic system | Highlights the utility of the pyridine scaffold in drug discovery nih.gov |

The incorporation of this compound and its derivatives into macrocyclic structures represents a sophisticated strategy for creating molecules with constrained conformations and potentially enhanced biological activities. Macrocyclization can be achieved by leveraging the terminal functional group of the propanol side chain as one of the reactive ends in a ring-closing reaction.

While specific examples of macrocycles derived directly from this compound are not extensively documented in publicly available literature, general principles of macrocyclization can be applied. For instance, the corresponding diamine or diol derivatives of this scaffold could be used in macrolactamization or macrolactonization reactions, respectively. These reactions are fundamental in the synthesis of a wide array of macrocyclic natural products and their analogues. nih.gov

The synthesis of macrocyclic peptides, for example, often involves the coupling of amino acid building blocks, some of which can be non-natural and possess functionalities similar to the aminopropyl-pyridine moiety. The pyridine ring could serve as a unique structural element within the macrocyclic framework, potentially influencing its binding affinity and selectivity for biological targets.

The conjugation of this compound to other chemical moieties is a strategy to impart new functions to the molecule, such as fluorescence for imaging applications or improved pharmacokinetic properties. The terminal hydroxyl group is an ideal handle for such conjugations.

Derivatization strategies often involve introducing functionalities that are amenable to conjugation reactions. For example, the alcohol can be converted to a carboxylic acid through oxidation, which can then be coupled to an amine-containing moiety, such as a peptide or a polymer, using standard amide bond formation chemistry. Alternatively, the alcohol can be transformed into a leaving group, allowing for nucleophilic substitution by a thiol-containing molecule to form a stable thioether linkage.

General chemical derivatization techniques can be employed to enhance the analytical performance or to facilitate conjugation. nih.gov For instance, the introduction of a fluorophore through derivatization of the hydroxyl group would enable the tracking of the molecule in biological systems. While specific examples of conjugation involving this compound are not readily found in the literature, the chemical principles for such modifications are well-established and applicable to this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution proton (¹H) NMR spectroscopy of 3-(4-Methylpyridin-3-yl)propan-1-ol allows for the identification and differentiation of each proton within the molecule based on its unique chemical environment. The spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring, the aliphatic protons of the propanol (B110389) side chain, the methyl group protons, and the hydroxyl proton.

The aromatic region is expected to show signals for the protons at positions 2, 5, and 6 of the pyridine ring. The protons at positions 2 and 6, being adjacent to the nitrogen atom, would typically appear at a lower field (higher ppm) compared to the proton at position 5. The aliphatic protons of the propyl chain would present as a set of multiplets, with their chemical shifts influenced by their proximity to the pyridine ring and the hydroxyl group. The methylene (B1212753) group attached to the hydroxyl function (C1) is expected to be the most deshielded of the aliphatic protons. The methyl group attached to the pyridine ring would appear as a sharp singlet in the upfield region of the spectrum. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, with its position being dependent on concentration, temperature, and solvent.

A predicted ¹H NMR data table for this compound in a standard solvent like CDCl₃ is presented below, based on known data for similar pyridine and propanol derivatives. docbrown.infochemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.4 | d | ~5.0 |

| H-5 (Pyridine) | ~7.1 | d | ~5.0 |

| H-6 (Pyridine) | ~8.3 | s | - |

| CH₂ (C1) | ~3.7 | t | ~6.5 |

| CH₂ (C2) | ~1.8 | m | ~7.0 |

| CH₂ (C3) | ~2.7 | t | ~7.5 |

| CH₃ (Pyridine) | ~2.3 | s | - |

| OH | Variable | br s | - |

This table is generated based on predictive analysis of related chemical structures.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the carbon skeleton.

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region (typically 120-160 ppm), with the carbons directly bonded to the nitrogen atom (C2 and C6) appearing at the lowest field. The carbon atoms of the propanol side chain will appear in the upfield region, with the carbon bearing the hydroxyl group (C1) being the most deshielded among them. The methyl carbon will resonate at the highest field (lowest ppm value).

A predicted ¹³C NMR data table is provided below, based on spectral data from analogous compounds. researchgate.netnist.govnist.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~135 |

| C-4 (Pyridine) | ~145 |

| C-5 (Pyridine) | ~125 |

| C-6 (Pyridine) | ~148 |

| C-1 (Propanol) | ~62 |

| C-2 (Propanol) | ~32 |

| C-3 (Propanol) | ~30 |

| CH₃ (Pyridine) | ~18 |

This table is generated based on predictive analysis of related chemical structures.

Two-dimensional (2D) NMR experiments are instrumental in confirming the complete and unambiguous assignment of all proton and carbon signals, providing definitive evidence of the molecular structure and connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, COSY would show correlations between the adjacent protons on the propyl chain (H1-H2, H2-H3) and between the coupled protons on the pyridine ring (H5-H6, if applicable, though H6 is a singlet in the predicted spectrum).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. nist.gov It would definitively link each proton signal to its corresponding carbon signal, for example, the proton at C1 of the propanol chain to the C1 carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nist.gov HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations between the protons of the C3 methylene group and the C3 and C4 carbons of the pyridine ring, confirming the attachment point of the propyl chain. It would also show correlations between the methyl protons and the C3 and C4 carbons of the pyridine ring.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. docbrown.info The molecule possesses rotational freedom around the C-C single bonds of the propyl side chain and the C-C bond connecting the side chain to the pyridine ring. At different temperatures, the rate of these conformational exchanges can be studied. By analyzing changes in the NMR lineshapes, it is possible to determine the energy barriers for these rotations. For instance, restricted rotation around the pyridine-C3 bond could potentially lead to the observation of distinct signals for the ortho-protons of the pyridine ring at low temperatures, which would coalesce into a single averaged signal at higher temperatures.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen in the pyridine ring is sensitive to substitution patterns and electronic effects within the ring. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the pyridine nitrogen. The chemical shift value would be characteristic of a substituted pyridine and can be influenced by factors such as solvent and pH. Protonation of the nitrogen atom would lead to a significant upfield shift in the ¹⁵N NMR spectrum, which can be used to study acid-base equilibria.

Vibrational Spectroscopy

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the propanol side chain, and the methyl group.

Key expected vibrational frequencies are summarized in the table below, based on data for pyridine derivatives, 4-methylpyridine (B42270), and propan-1-ol. docbrown.infocdnsciencepub.comcdnsciencepub.comnist.govnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Broad, Strong (IR) | Characteristic of hydrogen-bonded alcohol. docbrown.infodocbrown.info |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Vibrations of the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Vibrations of the C-H bonds in the propyl and methyl groups. docbrown.info |

| Pyridine Ring Vibrations | 1400-1600 | Medium to Strong | Characteristic ring stretching modes. cdnsciencepub.comcdnsciencepub.com |

| C-O Stretch | 1050-1150 | Strong (IR) | Stretching vibration of the primary alcohol C-O bond. docbrown.info |

| C-N Stretch | 1250-1350 | Medium | Stretching vibration of the C-N bond in the pyridine ring. |

The "fingerprint" region of the IR spectrum, typically from 400 to 1500 cm⁻¹, will contain a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The presence of the aromatic pyridine ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The aliphatic propyl chain gives rise to characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is typically found in the 1050-1000 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | 2960-2850 |

| Aromatic Ring | C=C and C=N Stretch | 1600-1400 |

| Alcohol | C-O Stretch | 1050-1000 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers complementary information to FTIR for the vibrational analysis of this compound. While FTIR is more sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is particularly effective for analyzing the non-polar and symmetric vibrations of the carbon skeleton and the pyridine ring.

The Raman spectrum would be expected to show a strong band for the symmetric breathing vibration of the pyridine ring. The C-C stretching vibrations of the aliphatic chain and the aromatic ring would also be prominent. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible. The O-H stretching vibration, while strong in the FTIR spectrum, is typically weak in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the chemical formula C₉H₁₄NO.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Composition |

| [M+H]⁺ | 152.1075 | Typically within a few ppm of the calculated value | C₉H₁₄NO |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound is expected to undergo characteristic fragmentation upon ionization.

A common fragmentation pathway for primary alcohols is the loss of a water molecule (H₂O) from the molecular ion. Another expected fragmentation is the cleavage of the C-C bond beta to the oxygen atom, leading to the loss of a CH₂OH radical. Cleavage of the bond between the propyl chain and the pyridine ring would result in the formation of a stable pyridinylmethyl cation. The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores.

The chromophore in this compound is the 4-methylpyridine ring. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring. The π → π* transitions, which are typically of higher energy and intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the color of a chemical substance, and thus a shift in its ultraviolet-visible (UV-Vis) absorption or emission spectra, when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. The polarity of the solvent plays a crucial role in these spectral shifts. For a compound like this compound, which possesses both a polar pyridine ring and a hydroxyl group, solvatochromic effects can provide valuable insights into its electronic structure and intermolecular interactions with the solvent.

The absorption spectrum of a compound can exhibit two types of shifts:

Bathochromic shift (red shift): A shift of the absorption maximum to a longer wavelength. This typically occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.

Hypsochromic shift (blue shift): A shift of the absorption maximum to a shorter wavelength. This is often observed when the ground state is more polar and is better stabilized by polar solvents, or when there are specific interactions like hydrogen bonding.

In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can participate in hydrogen bonding with protic solvents. The polarity of the solvent will influence the π → π* and n → π* electronic transitions within the pyridine ring. An increase in solvent polarity is expected to stabilize the polar excited state, potentially leading to a bathochromic shift. nih.gov Conversely, in protic solvents, hydrogen bonding to the nitrogen lone pair can lower the energy of the n-orbital, resulting in a hypsochromic shift for the n → π* transition. nih.gov

The following table illustrates hypothetical solvatochromic effects on the primary absorption band of this compound in solvents of varying polarity.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Absorption Maximum (λmax, nm) | Type of Shift |

|---|---|---|---|

| Hexane | 0.1 | 260 | Reference |

| Toluene | 2.4 | 262 | Bathochromic |

| Dichloromethane (B109758) | 3.1 | 264 | Bathochromic |

| Acetonitrile (B52724) | 5.8 | 266 | Bathochromic |

| Ethanol (B145695) | 4.3 | 258 | Hypsochromic |

Note: The data in this table is illustrative and intended to demonstrate the principles of solvatochromism.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. osti.gov For a semi-volatile compound like this compound, GC-MS is an ideal technique for purity analysis and the identification of any related impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

After eluting from the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is produced. The fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the compound and identify it by comparison to spectral libraries.

Expected fragmentation for this compound would involve cleavage at various points in the molecule, such as the loss of a water molecule from the alcohol, cleavage of the propyl chain, and fragmentation of the pyridine ring.

Table 2: Plausible GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 151 | [M]+ (Molecular ion) |

| 133 | [M-H₂O]+ |

| 122 | [M-CH₂CH₂OH]+ |

| 108 | [M-C₃H₆OH]+ |

| 93 | [C₆H₇N]+ (Methylpyridine fragment) |

Note: The data in this table is hypothetical and based on predictable fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a mixture. ptfarm.pl It is particularly well-suited for the analysis of polar, non-volatile, or thermally unstable compounds, making it an excellent method for assessing the purity of this compound.

The most common mode of HPLC for a polar compound like this would be reversed-phase HPLC. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have less affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.

The purity of a sample of this compound can be determined by monitoring the eluent with a UV detector, set to a wavelength where the compound absorbs strongly (e.g., its λmax). The area of the peak corresponding to the main compound is proportional to its concentration, and the presence of other peaks would indicate impurities. HPLC can also be used to separate isomers if they have different polarities.

Table 3: Example HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 7.5 minutes (highly dependent on exact conditions) |

Note: This is a representative HPLC method and would require optimization for specific applications.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional geometry of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict these properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the lowest energy (ground state) structure of molecules. For a molecule like 3-(4-Methylpyridin-3-yl)propan-1-ol, DFT calculations would involve optimizing the molecular geometry to find the arrangement of atoms that minimizes the total electronic energy.

The process involves selecting a functional (e.g., B3LYP or PBE0) and a basis set. The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. A typical DFT study on this molecule would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on related pyridine (B92270) derivatives show that electrostatic interactions are crucial in determining the relative stability of different conformations. rsc.org The methyl group on the pyridine ring is expected to have a stabilizing effect on adjacent structures through electronic and steric contributions. researchgate.net

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Ground State) This table is illustrative, showing the type of data obtained from DFT calculations. The values are based on typical bond lengths and angles for similar molecular fragments and are not from a direct calculation on the specified molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C(Pyridine) | C(Propyl) | - | - | 1.52 Å |

| Bond Length | C(Propyl) | C(Propyl) | - | - | 1.54 Å |

| Bond Length | C(Propyl) | O | - | - | 1.43 Å |

| Bond Length | O | H | - | - | 0.96 Å |

| Bond Angle | C(Pyridine) | C(Propyl) | C(Propyl) | - | 112° |

| Bond Angle | C(Propyl) | C(Propyl) | O | - | 109° |

| Dihedral Angle | N(Pyridine) | C(Pyridine) | C(Propyl) | C(Propyl) | ~120° (trans to N) |

The choice of basis set is critical in DFT calculations as it can significantly influence the accuracy of the predicted structural parameters. A larger, more flexible basis set generally yields more accurate results but at a higher computational cost.

For pyridine-containing compounds, studies have shown that while minimal basis sets like STO-3G can correctly predict general conformational preferences, more extended basis sets such as 3-21G or the Pople-style 6-31G* (which includes polarization functions) are necessary to obtain energy differences and geometric parameters that are close to experimental values. rsc.org For this compound, increasing the basis set size would be expected to lead to a more accurate description of the electron distribution, particularly around the nitrogen and oxygen atoms, and a better prediction of non-covalent interactions like intramolecular hydrogen bonds.

Conformational Analysis

The flexible propanol (B110389) side chain of this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It is performed by systematically changing a specific dihedral angle (torsional angle) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.

For this compound, key dihedral angles to scan would include the C(Pyridine)-C-C-C and C-C-C-O angles of the propanol chain. The resulting plot of energy versus dihedral angle would reveal energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. libretexts.org These scans would help identify the most likely shapes the molecule adopts, such as extended (anti) conformations or folded (gauche) conformations that might be stabilized by other interactions.

An important structural feature to investigate in this compound is the potential for an intramolecular hydrogen bond (IHB). This can occur between the hydroxyl hydrogen (-OH) of the propanol chain and the nitrogen atom of the pyridine ring. Such an interaction would significantly stabilize a folded conformation.

Computational studies on similar amino-alcohols and pyridine-containing peptides have demonstrated the existence and importance of such OH···N hydrogen bonds. mdpi.comrsc.org The characterization of this IHB would involve:

Geometric Criteria: A short distance between the hydroxyl hydrogen and the pyridine nitrogen (typically < 2.5 Å) and a favorable H-O···N angle (close to 180°).

Vibrational Frequency Analysis: A calculated red-shift (lowering of frequency) in the O-H stretching vibration is a hallmark of hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: This analysis can quantify the interaction energy by examining the orbital overlap between the nitrogen lone pair (donor) and the antibonding orbital of the O-H bond (acceptor). beilstein-journals.org

The conformation of a molecule can be highly dependent on its environment. Computational models can simulate the effects of a solvent, which is crucial for predicting the behavior of this compound in solution.